

Phytosphingosine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phytosphingosine*

Cat. No.: *B164345*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine is a naturally occurring sphingolipid that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. First discovered in the mid-20th century, this bioactive molecule is found across diverse biological kingdoms, from microorganisms and plants to mammals. Its unique structure and potent biological activities have made it a subject of intense research and a promising candidate for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the discovery of **phytosphingosine**, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and analysis, and a thorough examination of its key signaling pathways.

Discovery and Historical Context

The journey to understanding **phytosphingosine** is deeply rooted in the broader history of sphingolipid research. The story begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, who first identified a new class of lipids from brain extracts in the 1870s.^{[1][2]} Due to their enigmatic nature, he named them "sphingolipids" after the mythological Sphinx.^[1]

Decades later, the specific structure and function of various sphingolipids began to be unraveled. While the exact first isolation of **phytosphingosine** is not definitively documented in a single seminal publication, the extensive work of Herbert E. Carter and his colleagues at the University of Illinois in the 1940s and 1950s was instrumental in characterizing sphingolipids from plant sources, including corn. Their research laid the foundation for identifying and understanding the structure of **phytosphingosine** as a distinct sphingoid base.

Phytosphingosine, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is structurally similar to sphingosine but possesses an additional hydroxyl group at the C-4 position of the sphingoid backbone.^[3] This seemingly minor structural difference has significant implications for its biological activity and physical properties.

Natural Sources and Abundance

Phytosphingosine is widely distributed in nature, serving as a key structural component of cell membranes and a precursor to more complex sphingolipids.^[4] Its concentration varies significantly among different organisms and even within different tissues of the same organism.

Microorganisms

Yeast, particularly the non-conventional yeast *Pichia ciferrii* (also known as *Wickerhamomyces ciferrii*), stands out as a prolific producer of **phytosphingosine**, often in its tetraacetylated form (TAPS). This has made it a primary source for the industrial production of **phytosphingosine** for cosmetic and pharmaceutical applications.^[5] Genetic engineering efforts have further enhanced production yields in *P. ciferrii*. The budding yeast *Saccharomyces cerevisiae* also synthesizes **phytosphingosine**, where it plays a crucial role in cellular processes like the heat stress response.^{[1][6]}

Plants

Phytosphingosine is a characteristic sphingolipid in plants, where it is a component of ceramides and more complex glucosylceramides. It is found in various plant tissues, including seeds and leaves. For instance, it has been isolated from soybeans and the root exudates of wheat.^{[3][7]} In plants, **phytosphingosine** and its phosphorylated derivative, **phytosphingosine-1-phosphate** (PHS-1P), are involved in stress signaling and defense pathways against pathogens.^[8]

Animals and Humans

In mammals, **phytosphingosine** is most notably present in the epidermis, the outermost layer of the skin.^[9] It is a crucial component of ceramides in the stratum corneum, the skin's primary barrier against water loss and external insults.^{[7][10]} The presence of **phytosphingosine**-containing ceramides is essential for maintaining skin hydration and barrier integrity.^[7] Reduced levels of **phytosphingosine** have been observed in certain skin conditions like psoriasis.

Quantitative Data on Phytosphingosine Content

The following table summarizes the reported concentrations of **phytosphingosine** in various natural sources. It is important to note that these values can vary depending on the specific strain, growth conditions, extraction method, and analytical technique used.

Natural Source	Organism/Tissue	Concentration	Reference(s)
Microorganism	Pichia ciferrii (genetically engineered)	~2 g/L (as TAPS)	
Microorganism	Pichia ciferrii (genetically engineered)	199 mg/g (cell dry weight) (as TAPS)	
Microorganism	Pichia ciferrii	240 mg/L (as triacetyl sphingosine)	[11]
Animal	Porcine Stratum Corneum	0.44% by weight of total lipid	[10]
Animal	Porcine Viable Epidermis	0.09% by weight of total lipid	[10]

Experimental Protocols

Extraction and Isolation of Phytosphingosine from Yeast (Pichia ciferrii)

This protocol provides a general workflow for the extraction of tetraacetyl**phytosphingosine** (TAPS) from *Pichia ciferrii* culture, followed by hydrolysis to obtain **phytosphingosine**.

I. Fermentation of *Pichia ciferrii*

- Cultivate a high-producing strain of *Pichia ciferrii* in a suitable fermentation medium. A typical medium contains a non-fermentative carbon source like glycerol, a nitrogen source, salts, and trace elements.
- Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration to optimize TAPS production.
- The fermentation is typically run in a fed-batch mode, where the carbon source is fed at a controlled rate.

II. Extraction of Tetraacetyl**phytosphingosine** (TAPS)

- Separate the yeast biomass from the culture broth by centrifugation or filtration.
- Extract the TAPS from the biomass using an organic solvent such as methanol, ethanol, or ethyl acetate. The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.
- The supernatant from the biomass separation can also be extracted to recover additional TAPS.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude TAPS extract.

III. Hydrolysis of TAPS to **Phytosphingosine**

- Subject the crude TAPS extract to alkaline hydrolysis to remove the acetyl groups. This can be achieved by treating the extract with a base such as potassium hydroxide in an alcoholic solution.
- After the hydrolysis is complete, neutralize the reaction mixture.
- Extract the **phytosphingosine** into an organic solvent.

- Wash the organic phase with water to remove salts and other water-soluble impurities.
- Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to yield crude **phytosphingosine**.

IV. Purification of **Phytosphingosine**

- The crude **phytosphingosine** can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol, or by column chromatography on silica gel.

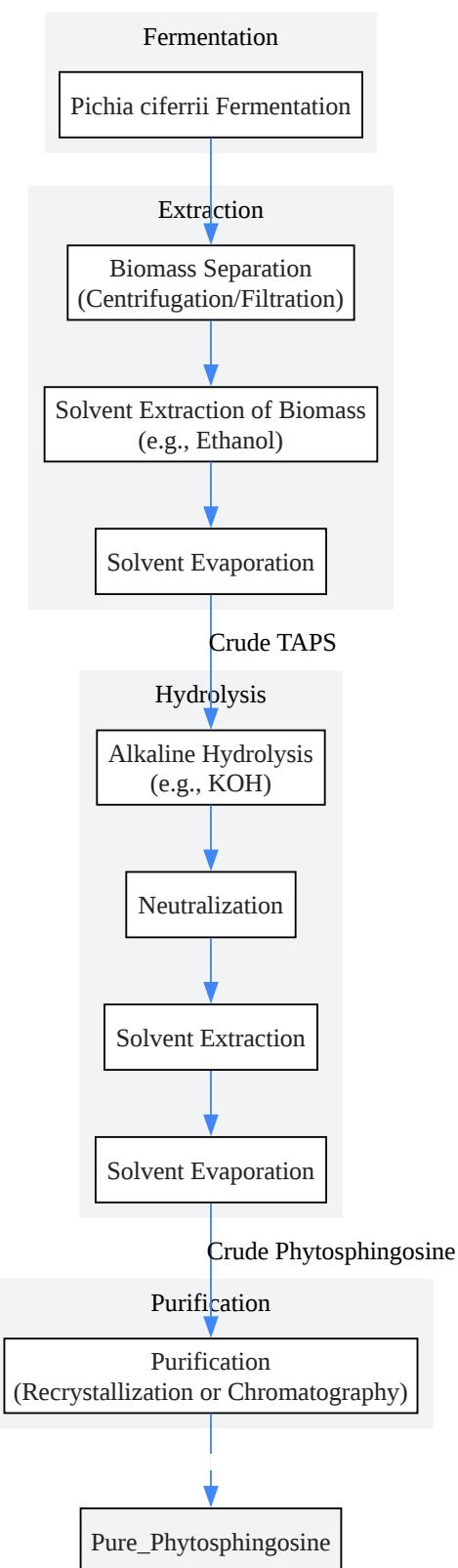

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the extraction and purification of **phytosphingosine** from yeast.

Quantification of Phytosphingosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of **phytosphingosine** in biological samples.[11][12]

I. Sample Preparation

- Lipid Extraction: Extract total lipids from the biological matrix (e.g., yeast cells, skin tissue) using a suitable solvent system, such as a chloroform/methanol mixture.
- Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled **phytosphingosine** or a structural analog not present in the sample) to the sample before extraction to account for sample loss and matrix effects.
- Protein Precipitation (for plasma/serum): For liquid samples like plasma, precipitate proteins using a cold organic solvent (e.g., acetonitrile).[11]
- Hydrolysis (optional): To measure total **phytosphingosine** (free and in complex sphingolipids), perform an acid or base hydrolysis to release **phytosphingosine** from its conjugates.
- Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

II. LC-MS/MS Analysis

- Chromatographic Separation: Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used.
- Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **phytosphingosine** and the internal standard. For **phytosphingosine**, the precursor ion ($[M+H]^+$) is m/z 318.3.[11] The specific product ions will depend on the instrument and collision energy.

III. Data Analysis

- Generate a calibration curve using known concentrations of a **phytosphingosine** standard.
- Calculate the concentration of **phytosphingosine** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Key Signaling Pathways

Phytosphingosine is not merely a structural lipid; it is a potent signaling molecule involved in a variety of cellular processes.

Induction of Apoptosis

Phytosphingosine is a known inducer of apoptosis, or programmed cell death, in various cell types, including cancer cells. Its pro-apoptotic effects are mediated through multiple pathways:

- Caspase Activation: **Phytosphingosine** can directly activate caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner. This leads to the activation of downstream executioner caspases, such as caspase-3, which cleave key cellular substrates and execute the apoptotic program.[13]
- Mitochondrial Pathway: **Phytosphingosine** can also trigger the intrinsic apoptosis pathway by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently caspase-3. [13]

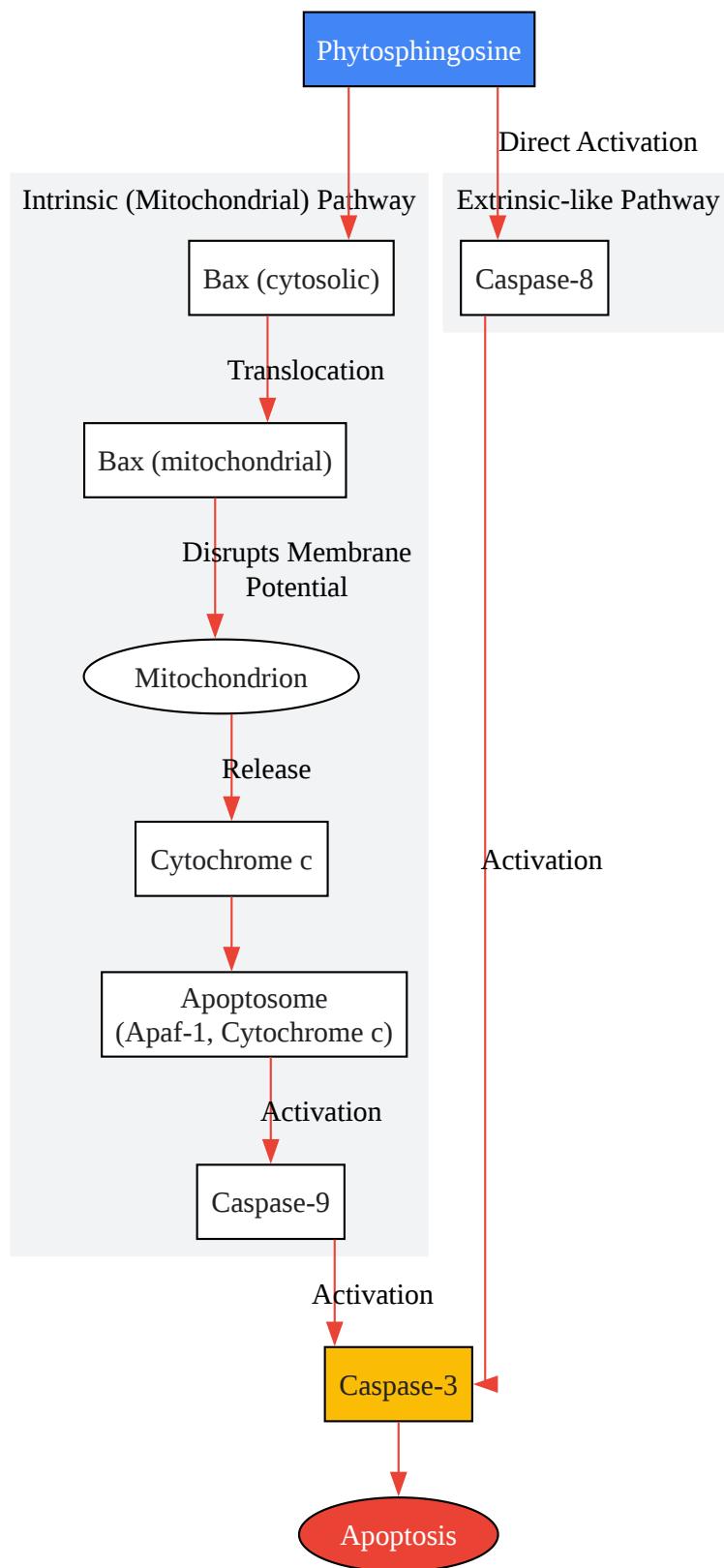

[Click to download full resolution via product page](#)

Fig. 2: **Phytosphingosine**-induced apoptosis signaling pathway.

Cell Cycle Arrest

Phytosphingosine and its derivatives can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.^[5] This is often associated with changes in the expression of key cell cycle regulatory proteins. For example, a derivative of **phytosphingosine** has been shown to increase the phosphorylation of Cdc2 on Tyr-15, a modification that inhibits its kinase activity and prevents entry into mitosis.^[5]

[Click to download full resolution via product page](#)

Fig. 3: **Phytosphingosine**-induced G2/M cell cycle arrest.

Regulation of Gene Expression via PPARs

Phytosphingosine can act as a signaling molecule that modulates gene expression by activating peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. In human keratinocytes, **phytosphingosine** has been shown to activate the transcriptional activity of PPARs and increase the mRNA level of PPAR γ . This activation leads to the stimulation of keratinocyte differentiation and inhibition of proliferation, highlighting the role of **phytosphingosine** in maintaining skin homeostasis.

Conclusion

Since its initial characterization, our understanding of **phytosphingosine** has evolved from it being a simple structural component of membranes to a multifaceted signaling molecule with profound effects on cellular physiology. Its widespread presence in nature, from yeast to human skin, underscores its fundamental biological importance. The ability to produce **phytosphingosine** on a large scale through microbial fermentation has opened up exciting avenues for its application in dermatology and oncology. Further research into its precise mechanisms of action and the development of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable sphingolipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytosphingosine as a specific inhibitor of growth and nutrient import in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017033464A1 - Method for producing phytosphingosine or sphinganine - Google Patents [patents.google.com]
- 3. Phytosphingosine, a sphingolipid isolated from fungal endophyte *Penicillium oxalicum*, exerts cytotoxic effects against breast cancer cells and shows blood compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast *Pichia ciferrii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the non-conventional yeast *Pichia ciferrii* for production of rare sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. "Genome sequence of Evonik's sphingolipid-producing yeast strain published" - Evonik Industries [personal-care.evonik.com]
- To cite this document: BenchChem. [Phytosphingosine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance]. BenchChem, [2025]. [Online

PDF]. Available at: [<https://www.benchchem.com/product/b164345#discovery-and-natural-sources-of-phytosphingosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com